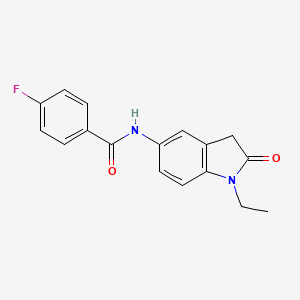

N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

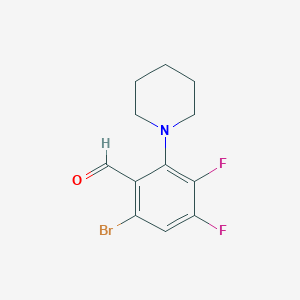

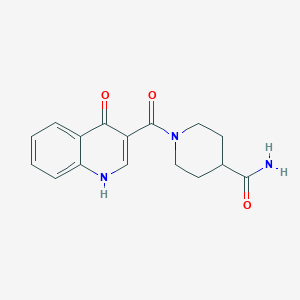

The compound "N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides involves heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . Although the specific synthesis route for "this compound" is not detailed in the provided papers, it is likely that a similar strategy could be employed, with appropriate substitutions to introduce the ethoxy and methoxy groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography, IR, NMR spectroscopy, and computational methods like DFT calculations . These studies reveal the preferred tautomeric forms, conformational flexibility, and the orientation of substituents around the pyrazole core. For example, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was characterized by both experimental methods and theoretical calculations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including tautomerism, which is the interconversion between structurally distinct forms that are in chemical equilibrium . The tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied, and it was found that the keto form at position 5 is preferred . This knowledge is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their thermal stability, solubility, and electrostatic potential, can be assessed using various spectroscopic and computational techniques . For example, the novel pyrazole derivative 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . Polarographic studies can also provide insights into the redox behavior of these compounds in different pH conditions .

Scientific Research Applications

Synthesis and Characterization

N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and similar compounds have been synthesized and characterized for various purposes. For example, Hassan et al. (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized via reactions involving hydrazine hydrate in ethanol and were structurally established using elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

These synthesized pyrazole compounds have been subject to cytotoxicity studies. For instance, the aforementioned study by Hassan et al. (2014) included in vitro cytotoxic activity screenings against Ehrlich Ascites Carcinoma (EAC) cells. Similar studies were conducted by Hassan et al. (2015), exploring the cytotoxicity of pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines, highlighting the potential medicinal applications of these compounds (Hassan, Hafez, Osman, & Ali, 2015).

Structural Analyses

Köysal et al. (2005) conducted structural analyses on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, revealing details about the geometric parameters and interactions within these molecules. Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Köysal, Işık, Sahin, & Palaska, 2005).

Material Science Applications

In material science, Kumara et al. (2018) synthesized a novel pyrazole derivative for thermo-optical studies, highlighting the potential use of such compounds in material science and engineering applications (Kumara, Kumar, Kumar, & Lokanath, 2018).

Antibacterial Activity

Research by Aghekyan et al. (2020) explored the antibacterial activity of novel oxadiazoles, including those substituted with 4-methoxyphenyl groups. This study indicates the relevance of pyrazole derivatives in the development of new antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Corrosion Inhibition

In the field of corrosion science, Paul et al. (2020) investigated the effectiveness of carbohydrazide-pyrazole compounds, including those with methoxyphenyl groups, as corrosion inhibitors for mild steel. Their study demonstrates the practical application of these compounds in industrial settings (Paul, Yadav, & Obot, 2020).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-4-20-11-7-5-10(6-8-11)15-13(18)12-9-17(2)16-14(12)19-3/h5-9H,4H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGVLGHYFBDCRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)

![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)

![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)

![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)

![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)

![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)